molecular formula C20H31NO3S B12676726 Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid CAS No. 151911-63-6

Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid

Katalognummer: B12676726
CAS-Nummer: 151911-63-6
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: CGVVALGPEWKFJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid is a complex organic compound with the molecular formula C20H31NO3S. This compound is known for its unique structure, which includes a naphthalene ring substituted with sulfonic acid and two isopropyl groups, as well as a butan-1-amine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by the introduction of isopropyl groups through Friedel-Crafts alkylation. The final step involves the reaction of the sulfonated and alkylated naphthalene with butan-1-amine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the naphthalene ring or the sulfonic acid group.

    Substitution: The compound can participate in substitution reactions, particularly at the amine or sulfonic acid sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce various reduced forms of the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Wirkmechanismus

The mechanism by which butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amine group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalenesulfonic acid derivatives: These compounds share the sulfonic acid group and naphthalene ring but differ in their substituents.

    Isopropyl-substituted naphthalenes: These compounds have similar alkyl groups but may lack the sulfonic acid or amine functionalities.

Uniqueness

Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial uses.

Eigenschaften

CAS-Nummer

151911-63-6

Molekularformel

C20H31NO3S

Molekulargewicht

365.5 g/mol

IUPAC-Name

butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C16H20O3S.C4H11N/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;1-2-3-4-5/h5-11H,1-4H3,(H,17,18,19);2-5H2,1H3

InChI-Schlüssel

CGVVALGPEWKFJS-UHFFFAOYSA-N

Kanonische SMILES

CCCCN.CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)O

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.